molecular formula C22H20O3S B2493832 1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 63472-09-3

1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B2493832
CAS No.: 63472-09-3
M. Wt: 364.46
InChI Key: KGMQCFDFHNIKKK-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound with the molecular formula C19H16O2S. It is characterized by the presence of a biphenyl group and a sulfonyl group attached to a propanone backbone.

Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), controlled temperatures (ranging from -78°C to room temperature), and specific catalysts or bases to facilitate the reactions .

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone can be compared with other similar compounds, such as:

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3S/c1-17-7-13-21(14-8-17)26(24,25)16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMQCFDFHNIKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63472-09-3
Record name 1-(1,1'-BIPHENYL)-4-YL-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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